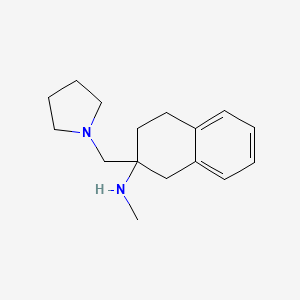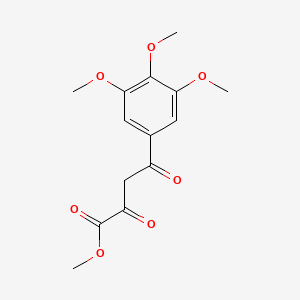
3-(1,3-benzodioxol-5-yl)-5-(trifluoromethyl)-1H-pyrazole
Übersicht
Beschreibung
3-(1,3-benzodioxol-5-yl)-5-(trifluoromethyl)-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly used in the synthesis of other chemical compounds and has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-5-(trifluoromethyl)-1H-pyrazole is not fully understood, but it is believed to involve the modulation of various biological targets such as enzymes, receptors, and ion channels. This compound has been shown to exhibit potent inhibitory activity against several enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. It has also been shown to bind to various receptors such as adenosine A2A receptor, dopamine D3 receptor, and serotonin 5-HT1A receptor. Furthermore, this compound has been demonstrated to block ion channels such as the voltage-gated potassium channel and the NMDA receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(1,3-benzodioxol-5-yl)-5-(trifluoromethyl)-1H-pyrazole are diverse and depend on the specific target that it interacts with. This compound has been shown to exhibit neuroprotective, anti-inflammatory, and analgesic effects in various in vitro and in vivo models. It has also been shown to possess anticancer activity against several cancer cell lines. Additionally, this compound has been demonstrated to modulate the immune system and exhibit antifungal and antibacterial activity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(1,3-benzodioxol-5-yl)-5-(trifluoromethyl)-1H-pyrazole in lab experiments include its high potency, selectivity, and versatility. This compound can be easily synthesized and modified to obtain derivatives with improved properties. However, there are also limitations associated with the use of this compound in lab experiments, such as its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research on 3-(1,3-benzodioxol-5-yl)-5-(trifluoromethyl)-1H-pyrazole. One potential direction is the development of novel derivatives with improved properties such as increased potency, selectivity, and solubility. Another direction is the exploration of the potential applications of this compound in various fields such as drug discovery, materials science, and chemical biology. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in various diseases.
Wissenschaftliche Forschungsanwendungen
3-(1,3-benzodioxol-5-yl)-5-(trifluoromethyl)-1H-pyrazole has been extensively studied for its potential applications in various fields of scientific research. This compound is commonly used as a building block in the synthesis of other chemical compounds such as pharmaceuticals, agrochemicals, and materials science. It has been shown to exhibit potent biological activity against a wide range of targets such as enzymes, receptors, and ion channels. Additionally, this compound has been used as a fluorescent probe for the detection of metal ions and as a ligand for the preparation of metal complexes.
Eigenschaften
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-(trifluoromethyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)10-4-7(15-16-10)6-1-2-8-9(3-6)18-5-17-8/h1-4H,5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBFTLXZTITAMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NNC(=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384941 | |
| Record name | 3-(1,3-benzodioxol-5-yl)-5-(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-benzodioxol-5-yl)-5-(trifluoromethyl)-1H-pyrazole | |
CAS RN |
845266-32-2 | |
| Record name | 1H-Pyrazole, 3-(1,3-benzodioxol-5-yl)-5-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=845266-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,3-benzodioxol-5-yl)-5-(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(Methylthio)-1,2,4-triazolo[4,3-a]pyridine](/img/structure/B1621052.png)
![1-[2-(Diethylamino)-5-nitro-4-pyridinyl]-ethanone](/img/structure/B1621054.png)
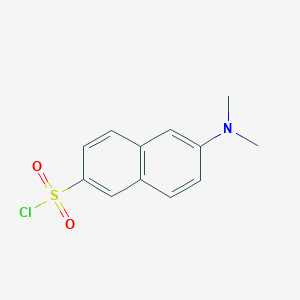
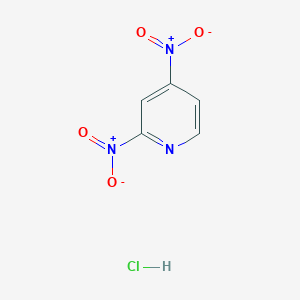
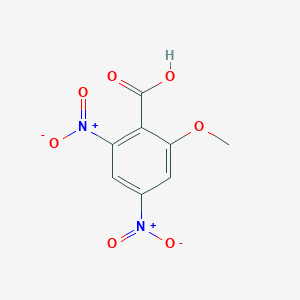

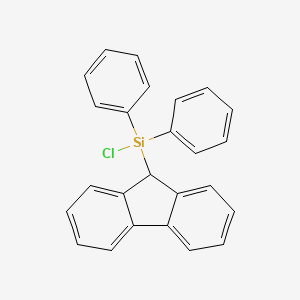
![[6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol](/img/structure/B1621064.png)
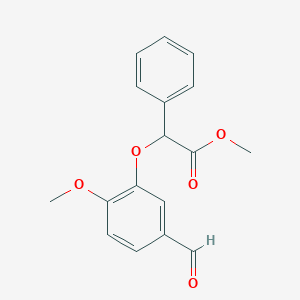
![1-{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone](/img/structure/B1621066.png)
